4-(benzyloxy)-3,5-difluorobenzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported . Other methods include the Suzuki–Miyaura coupling and the use of benzylic protection .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds . This reaction is widely used in carbon–carbon bond-forming reactions . Benzylic positions are also known to be reactive, undergoing free radical reactions .Scientific Research Applications
Structural Opportunities and Synthesis
- 4-(Benzyloxy)-3,5-difluorobenzoic acid's structural flexibility and potential applications in synthesis are highlighted by its derivation from 1,3-difluorobenzene through selective conversions into various benzoic acids, showcasing the adaptability of difluorobenzoic acid derivatives in organic synthesis (Schlosser & Heiss, 2003).
Evaluation as Tracers in Soils
- The transport properties of various difluorobenzoate derivatives, including 3,5-difluorobenzoate, were studied in soil environments, indicating the potential of these compounds as tracers for studying water movement in porous media (Jaynes, 1994).
Total Synthesis of Resveratrol
- The total synthesis of Resveratrol, a compound with significant health benefits, involved the use of 3,5-dihydroxy benzoic acid, showing the importance of similar structures in complex organic syntheses (Wei Yun-yang, 2008).
Liquid-Crystalline Complexes and Polymers
- A study on the creation of liquid-crystalline complexes using a benzoic acid derivative similar to this compound demonstrates its potential in the development of novel materials with unique properties (Kishikawa, Hirai & Kohmoto, 2008).
In Vitro Antioxidant Activity
- The in vitro antioxidant activities of certain benzoic acid derivatives have been investigated, underscoring the potential health-related applications of compounds structurally related to this compound (Yüksek et al., 2015).
Supramolecular Dendrimers
- The use of 3,4,5-trihydroxybenzoate in the synthesis of self-assembling monodendrons, leading to the formation of cylindrical and spherical supramolecular dendrimers, hints at the potential application of similar benzoic acid derivatives in nanotechnology (Percec et al., 1998).
Development of Cholinesterase Inhibitors
- Novel compounds including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized for potential application as acetyl- and butyrylcholinesterase inhibitors, indicating the medical relevance of benzoic acid derivatives (Kos et al., 2021).
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with enzymes or receptors that recognize benzoic acid derivatives .
Mode of Action
Benzoic acid derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
Based on its potential interactions with enzymes or receptors, it could potentially alter cellular processes and lead to changes in cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(benzyloxy)-3,5-difluorobenzoic Acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3,5-difluoro-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRLDNFWXYDSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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